

Bifunctional Iodo-Amines: A Technical Guide to Research Applications

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Compound of Interest		
Compound Name:	8-lodooctan-1-amine	
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Abstract

Bifunctional iodo-amines are a versatile class of molecules that have garnered significant interest across various scientific disciplines. Their unique architecture, featuring both an iodine atom and an amine group, allows for a diverse range of chemical transformations and biological interactions. This technical guide provides an in-depth overview of the core research applications of bifunctional iodo-amines, with a focus on their utility in bioconjugation, radiolabeling for medical imaging, development of therapeutic agents, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to Bifunctional Iodo-Amines

Bifunctional iodo-amines are organic compounds characterized by the presence of at least one iodine-carbon bond and one nitrogen-containing functional group, typically a primary or secondary amine. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and can participate in various coupling reactions. The amine group provides a site for amide bond formation, alkylation, and other modifications, making these molecules valuable as crosslinkers and synthons. The interplay between these two functional groups within a single molecule opens up a vast chemical space for the design of novel research tools and therapeutic candidates.



Applications in Bioconjugation and as Linkers

One of the most prominent applications of bifunctional iodo-amines is in the field of bioconjugation, where they serve as versatile linkers to connect different molecular entities, such as proteins, peptides, and small molecules. The amine functionality can be reacted with activated esters or other electrophiles on one molecule, while the iodo group can be used to attach to another molecule, for instance, through reaction with a thiol group.

A notable example is their use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. Bifunctional iodoamines can be incorporated into these linkers, offering a reactive handle for modular synthesis.

Quantitative Data for Bioconjugation Applications **Bifunctional Application lodo-Amine Efficacy Metric** Value Reference **Derivative** Iodo-PEG-amine Protein **PROTAC** Degradation 93% linker based [1] Mediator **PROTAC** (Dmax) Iodo-PEG-amine IC50 **PROTAC** (Antiproliferative linker based 1-5 µM [2] Mediator **PROTAC** Activity) General Yield of Iodo-PEG-amine High [3] Bioconjugation Conjugate

Experimental Protocol: General Amine-Reactive Bioconjugation

This protocol outlines a general procedure for conjugating an amine-containing bifunctional iodo-amine to a protein with an available carboxyl group using EDC/NHS chemistry.

Materials:



- · Bifunctional iodo-amine
- Protein of interest
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- MES Buffer (0.1 M, pH 6.0)
- Phosphate-Buffered Saline (PBS, pH 7.4)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Size-exclusion chromatography column

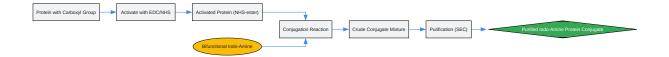
Procedure:

- Dissolve the protein of interest in MES buffer to a final concentration of 1-5 mg/mL.
- Activate the carboxyl groups on the protein by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
- Incubate the reaction mixture for 15-30 minutes at room temperature.
- Add the bifunctional iodo-amine (dissolved in a compatible solvent like DMSO) to the activated protein solution. A 10 to 50-fold molar excess of the iodo-amine is typically used.
- Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
- Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.
 Incubate for 15 minutes.
- Purify the resulting protein conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unreacted iodo-amine and byproducts.
- Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

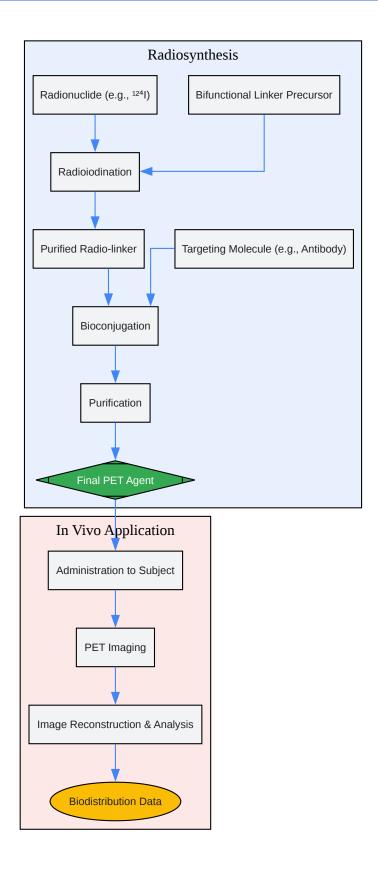


Workflow for Bioconjugation

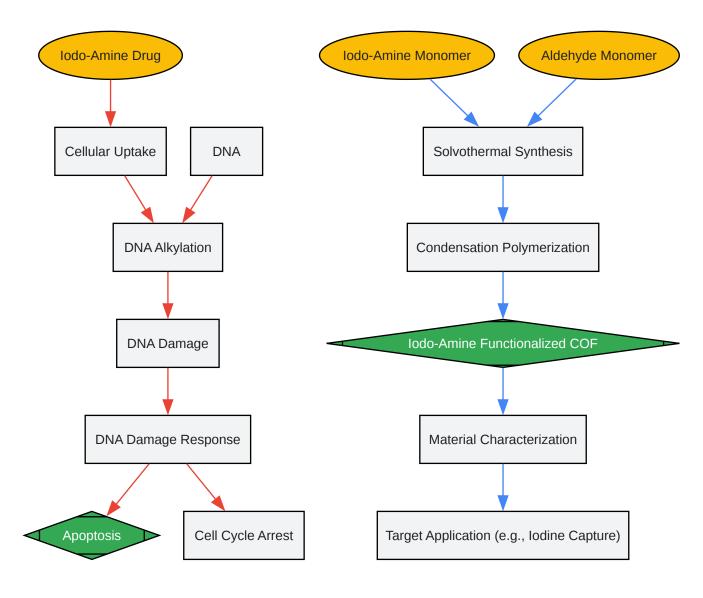












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